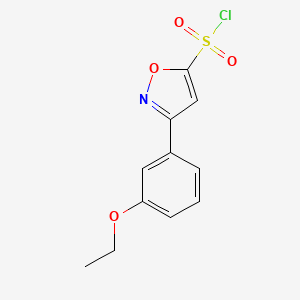
3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to the oxazole ring, which is further substituted with a sulfonyl chloride group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-ethoxyphenyl magnesium chloride with 1,2-oxazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is typically performed at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and biaryl compounds, depending on the specific reaction and reagents used.
Applications De Recherche Scientifique
3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the synthesis of enzyme inhibitors and other biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(3-Propoxyphenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(3-Butoxyphenyl)-1,2-oxazole-5-sulfonyl chloride
Uniqueness
3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. The ethoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from its methoxy, propoxy, and butoxy analogs .
Propriétés
Formule moléculaire |
C11H10ClNO4S |
|---|---|
Poids moléculaire |
287.72 g/mol |
Nom IUPAC |
3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C11H10ClNO4S/c1-2-16-9-5-3-4-8(6-9)10-7-11(17-13-10)18(12,14)15/h3-7H,2H2,1H3 |
Clé InChI |
CPVDWVKFPVBWAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NOC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


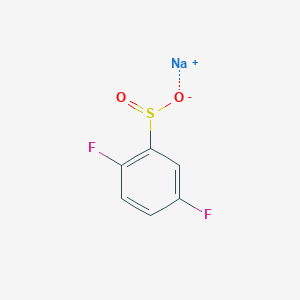
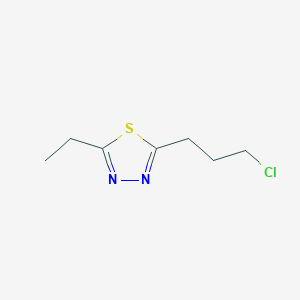
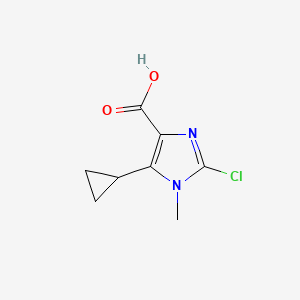
![3-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B13207796.png)
![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)

![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)
![2-[5-(4-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13207814.png)
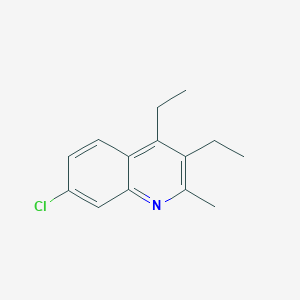
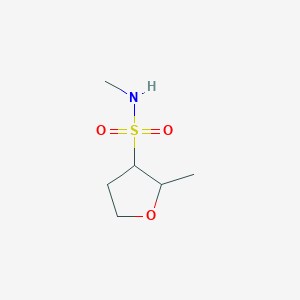
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)

